2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) data for analogous compounds provides insights into expected signals:
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methyl (C8-CH₃) | 2.32 | Singlet |
| Methoxy (OCH₃) | 3.81 | Singlet |
| Aromatic protons (C4, C5, C6) | 6.85–8.25 | Multiplet |
| Amine (NH₂) | 5.22 | Broad singlet |
¹³C NMR (100 MHz, DMSO-d₆) key signals:
- C8-CH₃ : 18.1 ppm
- OCH₃ : 55.2 ppm
- Imidazo[1,2-a]pyridine carbons : 107.5–147.9 ppm
- Methoxyphenyl carbons : 114.2–159.8 ppm
Infrared (IR) and Raman Spectroscopy
IR spectroscopy (KBr, cm⁻¹) reveals functional group vibrations:
- N-H stretch (amine) : 3310–2932
- C=C (aromatic) : 1492–1646
- C-O (methoxy) : 1250–1270
Raman spectroscopy (785 nm excitation) highlights skeletal vibrations:
- Imidazo ring breathing : 980–1020 cm⁻¹
- Methyl deformation : 1450 cm⁻¹
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization Mass Spectrometry (ESI-MS) shows a molecular ion peak at m/z 253.3 ([M+H]⁺). Key fragmentation pathways include:
- Loss of methoxy group (–OCH₃, 31 Da): m/z 222.3
- Cleavage of imidazo ring : m/z 135.1 (C₈H₇N₂⁺)
- Methyl group loss (–CH₃, 15 Da): m/z 238.3
Properties
IUPAC Name |
2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-4-3-9-18-14(16)13(17-15(10)18)11-5-7-12(19-2)8-6-11/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGFNYHIWVQJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2N)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Condensation Approach
This one-pot method utilizes substituted pyridin-2-amine, aldehydes, and isocyanides under acidic conditions:
Procedure ():
- Reactants :
- 6-Methylpyridin-2-amine (1 eq)
- 4-Methoxybenzaldehyde (1 eq)
- 2-Isocyano-2,4,4-trimethylpentane (1 eq)
- Catalyst : TosOH (0.2 eq) in MeOH
- Conditions : Stirred at 70°C for 12 hours.
- Workup : Extracted with ethyl acetate, dried (Na₂SO₄), and purified via silica gel chromatography.
- Yield: ~19–25% (typical for Ugi-type reactions).
- Regioselectivity ensured by TosOH catalysis, favoring imidazo[1,2-a]pyridine core formation.
- The 8-methyl group originates from the 6-methyl substituent on the starting pyridin-2-amine.
Friedel-Crafts/Mannich Route
Adapted from EP2586780B1, this method involves sequential functionalization:
- Friedel-Crafts Acetylation :
- Substrate: 4-Methoxyphenylacetylene
- Reagent: Succinic anhydride in AlCl₃.
- Product: 4-(4-Methoxyphenyl)-4-oxobutanoic acid.
-
- Reagent: Br₂ in CH₂Cl₂ at 0°C.
- Intermediate: α-Bromo ketone.
Condensation with 6-Methylpyridin-2-amine :
- Conditions: Reflux in EtOH with NaHCO₃.
- Product: 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine.
-
- Reagents: Formaldehyde (CH₂O), dimethylamine hydrochloride.
- Product: 3-(Dimethylaminomethyl) intermediate.
-
- Reagent: HCl/dioxane at 20°C for 12 hours.
- Final Product: Target amine after neutralization (pH 8) and extraction.
- Friedel-Crafts step: 65–70% yield.
- Final deprotection: ~85% efficiency.
Comparative Analysis of Methods
| Parameter | Multi-Component Condensation | Friedel-Crafts/Mannich |
|---|---|---|
| Steps | 1 | 5 |
| Overall Yield | 19–25% | 35–40% |
| Key Advantage | Simplicity | Scalability |
| Critical Reagent | TosOH | AlCl₃ (Friedel-Crafts) |
| Purification | Chromatography | Crystallization |
Research Findings and Challenges
- Regiochemical Control : The 8-methyl group requires precise starting material selection (e.g., 6-methylpyridin-2-amine) to avoid positional isomers.
- Side Reactions : Over-bromination in the Friedel-Crafts route may necessitate low-temperature controls.
- Catalytic Efficiency : TosOH outperforms other acids (e.g., HCl) in minimizing byproducts during condensation.
Alternative Pathways
- Reductive Amination : Explored in EP2586780B1, using BH₃·Me₂S to reduce imine intermediates, but yields were suboptimal (~15%).
- Palladium-Catalyzed Coupling : Tested for late-stage functionalization but limited by substrate compatibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-(a)]pyridin-3-amine exhibits promising anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. Studies have demonstrated that it increases caspase activity, a marker of programmed cell death, suggesting its potential as an anticancer agent .
- Case Study : In a study involving various human cancer cell lines, this compound was found to significantly inhibit cell proliferation, highlighting its potential for further development as a chemotherapeutic agent .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, which has been explored in several studies.
- Activity Against Bacteria and Fungi : Preliminary tests indicate that derivatives of imidazo[1,2-a]pyridine compounds display notable antibacterial and antifungal properties. The presence of the methoxy group enhances the compound's interaction with microbial targets .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which can be beneficial in treating various conditions.
- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-(a)]pyridin-3-amine could be explored as a potential treatment for neurodegenerative disorders .
Structural Studies
Recent studies utilizing X-ray crystallography have provided insights into the molecular structure and interactions of this compound.
- Crystal Structure Analysis : The crystal structure reveals significant hydrogen bonding interactions that stabilize the molecule in solid form. This information is crucial for understanding its reactivity and interaction with biological targets .
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-a]pyridine scaffold is widely explored in medicinal chemistry. Below is a detailed comparison with the structurally related compound from : (Z)-3-[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile (CAS 478248-57-6).
Structural Differences
Physicochemical Properties
Functional Implications
In contrast, the 4-chlorophenyl group in ’s compound withdraws electrons, possibly favoring hydrophobic interactions or binding to electrophilic sites.
Solubility and Bioavailability :
- The amine group in the target compound increases polarity, enhancing aqueous solubility and oral bioavailability compared to the nitrile-containing compound.
- The three chlorine atoms in ’s compound contribute to higher lipophilicity, which may improve membrane permeability but reduce solubility.
Pharmacological Potential: The amine group in the target compound could facilitate hydrogen bonding with enzymes or receptors (e.g., kinase inhibitors), while the nitrile in ’s compound may engage in dipole interactions or act as a metabolic liability. Chlorine substituents in ’s compound might confer metabolic stability but increase toxicity risks compared to the methoxy group.
Biological Activity
2-(4-Methoxyphenyl)-8-methylimidazo[1,2-(a)]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-(a)]pyridin-3-amine is , with a molecular weight of approximately 238.29 g/mol. The compound features an imidazo-pyridine structure, which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticancer activity. A study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. Specifically, derivatives showed promising results against breast and lung cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 12.3 | Cell cycle arrest |
| HeLa (Cervical) | 9.8 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be in the range of 15-30 µg/mL .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 15 | Gram-positive |
| Escherichia coli | 25 | Gram-negative |
The biological activity of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-(a)]pyridin-3-amine can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Modulation of Signaling Pathways : The compound affects various signaling pathways crucial for cell survival and proliferation.
Case Studies
A notable case study involved a series of experiments where the compound was tested against multiple cancer types. In one experiment, treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer .
Another study focused on its antimicrobial effects, demonstrating that when combined with conventional antibiotics, the compound enhanced the efficacy against resistant bacterial strains .
Q & A
Q. Q1. What are the standard synthetic routes for 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves condensation of 2-aminopyridine derivatives, aldehydes, and isocyanides under microwave or thermal conditions . For example, substituents on the aldehyde (e.g., electron-donating groups like methoxy) influence regioselectivity. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates.
- Catalysis : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) improve cyclization efficiency.
- Temperature control : Reactions at 80–100°C for 6–12 hours typically yield 60–85% product .
Purity assessment via HPLC and LC-MS (e.g., m/z: 253.3 [M+H]⁺) is critical .
Q. Q2. How is the structural identity of this compound validated in academic research?
Methodological Answer: Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and packing motifs. Software like SHELXL refines anisotropic displacement parameters and validates hydrogen bonding interactions .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–8.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₅H₁₅N₃O) .
Advanced Research Questions
Q. Q3. What structure-activity relationships (SARs) have been identified for imidazo[1,2-a]pyridine derivatives, and how does the 4-methoxy group influence bioactivity?
Methodological Answer: SAR studies reveal:
- Methoxy positioning : The 4-methoxy group on the phenyl ring enhances solubility and π-stacking interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- Methyl substitution at C8 : Increases metabolic stability by steric hindrance against cytochrome P450 oxidation .
Advanced SAR analysis involves: - Docking simulations : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., Autotaxin) .
- In vitro assays : COX-2 inhibition is quantified via ELISA, with IC₅₀ values compared to celecoxib .
Q. Q4. How can crystallographic data resolve contradictions in reported biological activities of structurally similar analogs?
Methodological Answer: Discrepancies in bioactivity often arise from conformational flexibility or polymorphism. Strategies include:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts) that stabilize active conformers .
- Twinned data refinement : SHELXL handles twinning in crystals to resolve ambiguous electron density maps .
For example, analogs with acrylic acid moieties show reduced potency due to steric clashes, resolved via SC-XRD .
Q. Q5. What computational methods are effective in predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET prediction : SwissADME estimates bioavailability (e.g., logP ≈ 2.5, TPSA ≈ 50 Ų) and blood-brain barrier permeability .
- MD simulations : GROMACS models stability in biological membranes, highlighting methoxy group interactions with lipid bilayers .
- Metabolic pathways : CypReact predicts Phase I oxidation sites (e.g., methyl groups) .
Q. Q6. How can synthetic byproducts or regioisomers be systematically characterized and mitigated?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
